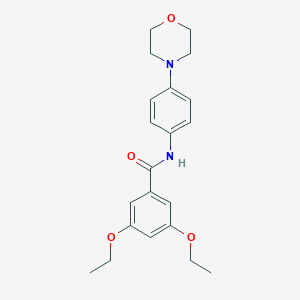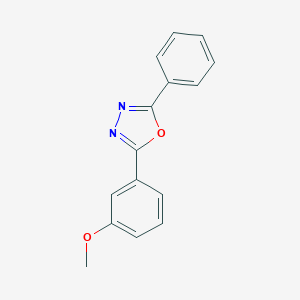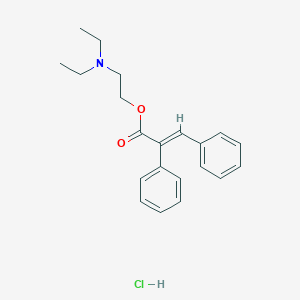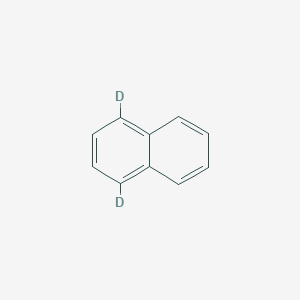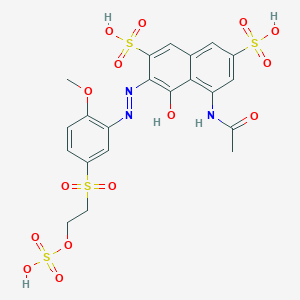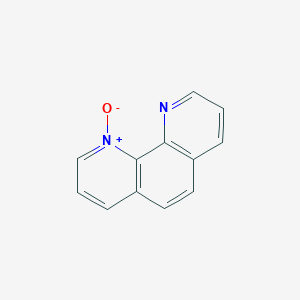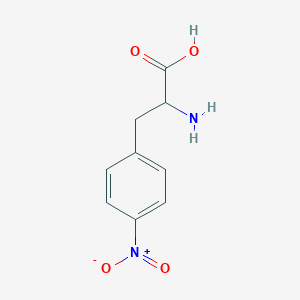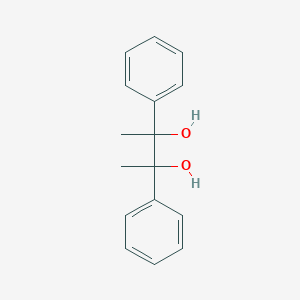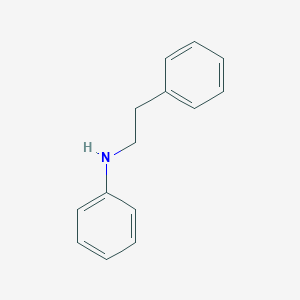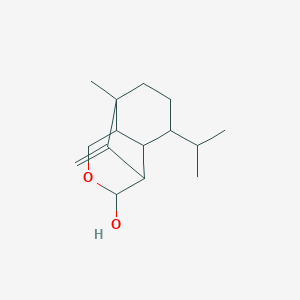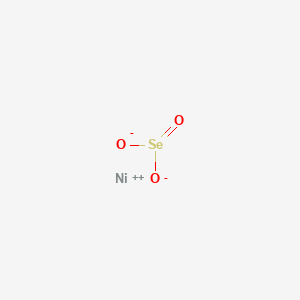
Nickel(2+) selenite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+) selenite is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a combination of nickel and selenite ions, with the chemical formula NiSeO3. Nickel(2+) selenite is a white crystalline solid that is soluble in water and has a molecular weight of 212.61 g/mol. In
作用机制
The mechanism of action of nickel(2+) selenite is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, nickel(2+) selenite has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of proteins involved in cell survival and proliferation. In bacteria, nickel(2+) selenite has been shown to inhibit the activity of enzymes involved in bacterial metabolism and growth.
生化和生理效应
Nickel(2+) selenite has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that nickel(2+) selenite can induce oxidative stress, DNA damage, and apoptosis in cancer cells. In bacteria, nickel(2+) selenite has been shown to inhibit growth and induce cell death. However, the effects of nickel(2+) selenite on human health and the environment are not yet fully understood, and further research is needed to determine its potential risks and benefits.
实验室实验的优点和局限性
One advantage of using nickel(2+) selenite in lab experiments is its unique properties, such as its optical and electrical properties, which make it a potential candidate for the development of new materials and devices. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, the synthesis of nickel(2+) selenite can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for research on nickel(2+) selenite, including:
1. Further studies on the mechanism of action and potential applications in biomedicine, such as the development of new anticancer drugs and antibacterial agents.
2. Studies on the environmental and health effects of nickel(2+) selenite, including its potential toxicity and bioaccumulation in the food chain.
3. Development of new synthesis methods and characterization techniques for nickel(2+) selenite, to improve its properties and applications in various fields.
4. Studies on the potential applications of nickel(2+) selenite in energy storage and conversion, such as the development of new batteries and solar cells.
Conclusion:
In conclusion, nickel(2+) selenite is a chemical compound that has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. Its unique properties and potential benefits make it a promising candidate for further research, but its potential risks and limitations require careful consideration and evaluation. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of nickel(2+) selenite.
合成方法
The synthesis of nickel(2+) selenite can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. Chemical precipitation involves mixing nickel(2+) chloride and sodium selenite in water, followed by the addition of sodium hydroxide to adjust the pH. Hydrothermal synthesis involves heating a mixture of nickel(2+) chloride and sodium selenite in water under high pressure and temperature. Solvothermal synthesis involves dissolving nickel(2+) chloride and sodium selenite in a solvent, such as ethanol or water, and heating the mixture under high pressure.
科学研究应用
Nickel(2+) selenite has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. In materials science, nickel(2+) selenite has been studied for its unique optical and electrical properties, making it a potential candidate for the development of new materials for electronic devices. In catalysis, nickel(2+) selenite has been shown to exhibit high catalytic activity in various chemical reactions, making it a potential catalyst for industrial processes. In biomedicine, nickel(2+) selenite has been studied for its potential anticancer properties, as well as its ability to inhibit bacterial growth.
属性
CAS 编号 |
10101-96-9 |
|---|---|
产品名称 |
Nickel(2+) selenite |
分子式 |
NiO3Se |
分子量 |
185.66 g/mol |
IUPAC 名称 |
nickel(2+);selenite |
InChI |
InChI=1S/Ni.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI 键 |
GHSAOVDWYLDVNT-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Ni+2] |
规范 SMILES |
[O-][Se](=O)[O-].[Ni+2] |
其他 CAS 编号 |
10101-96-9 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



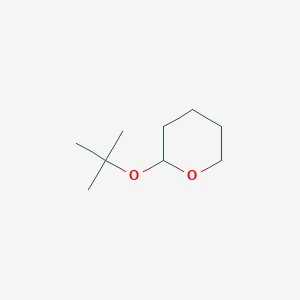
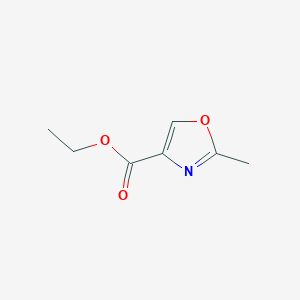
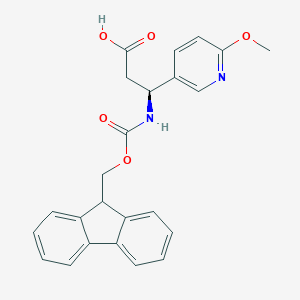
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
